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Compound of Interest

Compound Name: T025

Cat. No.: B15621720

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cdc2-like kinase (CLK) inhibitor, T025, with
other known CLK inhibitors. The information presented herein is supported by experimental
data to aid researchers in selecting the most appropriate tool compound for their studies.

T025 is an orally active and highly potent inhibitor of the CLK family of kinases, which are
crucial regulators of pre-mRNA splicing. Dysregulation of CLK activity has been implicated in
various diseases, including cancer, making them attractive therapeutic targets. T025 has
demonstrated significant anti-proliferative activities in both hematological and solid cancer cell
lines, with particular efficacy in MYC-driven cancers.[1][2]

Comparative Kinase Inhibitor Specificity

The following tables summarize the quantitative data for T025 and alternative CLK inhibitors
against the CLK family and selected off-target kinases. The data is compiled from various
studies and presented to facilitate a direct comparison of potency and selectivity.

Table 1: Potency of T025 against CLK and DYRK Kinase Families
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Kinase T025 Kd (nM)
CLK1 4.8[1][2]

CLK2 0.096[1][2]
CLK3 6.5[1][2]

CLK4 0.61[1][2]
DYRK1A 0.074[1][2]
DYRK1B 1.5[1][2]
DYRK2 32[2]

Kd (dissociation constant) values indicate the affinity of the inhibitor for the kinase; lower values
signify higher affinity.

Table 2: Comparative Potency (IC50/Kd in nM) of Various CLK Inhibitors

o DYRK1 DYRK1 Referen
Inhibitor CLK1 CLK2 CLK3 CLK4

A B ce

T025

4.8 0.096 6.5 0.61 0.074 15 [1][2]
(Kd)
T3 (IC50) 0.67 15 110 N/A N/A N/A [3]
Rogoceki

1.4 N/A N/A N/A N/A N/A [3]
b (IC50)
TGO003

20 200 >10,000 15 N/A N/A
(IC50)
KH-CB19

19.7 N/A 530 N/A 55.2 N/A [3]
(IC50)
CC-671

N/A 6 N/A N/A N/A N/A [3]
(IC50)
ML167

>10,000 N/A N/A 136 >10,000 4,400 [3]
(IC50)
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IC50 values represent the concentration of an inhibitor required to reduce the activity of a
kinase by 50%. N/A indicates data not available.

A KINOMEscan-based kinase selectivity evaluation identified T025 as a highly selective
inhibitor of CLK and DYRK family proteins.[1][4] No other kinases outside of the DYRK1 family
were found to have Kd values below 30 nmol/l, indicating a high degree of selectivity for these

kinase families.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CLK signaling pathway in pre-mRNA splicing and a
general workflow for assessing kinase inhibitor specificity.
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Caption: CLK Signaling Pathway in Pre-mRNA Splicing.
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Experimental Workflow
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Caption: Kinase Inhibitor Specificity Profiling Workflow.
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Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and
aid in the design of future studies.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, active site-directed competition binding
assay used to quantitatively measure the interactions between a test compound and a large
panel of kinases.

Principle: The assay consists of three main components: a DNA-tagged kinase, a ligand
immobilized on a solid support (streptavidin beads), and the test compound. The test
compound competes with the immobilized ligand for binding to the active site of the kinase. The
amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR)
that detects the DNA tag. A lower amount of captured kinase indicates a stronger interaction
between the test compound and the kinase.

Generalized Protocol:

Reaction Setup: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test
compound (or DMSO as a control) is prepared in a multi-well plate.

¢ Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

e Washing: Unbound kinase is removed by washing the solid support.

o Elution: The captured kinase is eluted from the solid support.

» Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.

o Data Analysis: The amount of kinase measured in the presence of the test compound is
compared to the DMSO control. The results are typically expressed as "percent of control”.
For dose-response experiments, a curve is generated, and the dissociation constant (Kd) is
calculated.

ADP-Glo™ Kinase Assay
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The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase
activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: This assay is performed in two steps. First, after the kinase reaction is complete, an
"ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
Second, a "Kinase Detection Reagent" is added, which contains an enzyme that converts the
ADP produced into ATP, and a luciferase that uses this newly synthesized ATP to generate a
luminescent signal. The intensity of the light is directly proportional to the amount of ADP
produced and therefore to the kinase activity.

Generalized Protocol:

» Kinase Reaction: In a multi-well plate, the kinase, substrate, ATP, and the test inhibitor (at
various concentrations) are combined in a kinase buffer. The reaction is incubated at 30°C
for 60 minutes.

e ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. The plate is
then incubated at room temperature for 40 minutes to stop the kinase reaction and deplete
the remaining ATP.

» Signal Generation: Kinase Detection Reagent is added to each well. The plate is incubated
at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable
luminescent signal.

e Luminescence Measurement: The luminescence is measured using a plate-reading
luminometer.

o Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent
inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control, and
the IC50 value is determined by fitting the data to a dose-response curve.[5][6][7]

Conclusion

T025 is a highly potent and selective pan-inhibitor of the CLK family of kinases, with significant
activity also observed against the DYRK family. Its favorable selectivity profile, as determined
by comprehensive kinase screening, makes it a valuable tool for studying the roles of CLK
kinases in cellular processes and disease. This guide provides the necessary data and

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://pubmed.ncbi.nlm.nih.gov/20105026/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf?rev=a72ee40524444ed78a51e48d41a0a3fb
https://www.benchchem.com/product/b15621720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

experimental context to aid researchers in their evaluation and use of T025 and other CLK
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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